2-Hydroxypropyl octanoate

Overview

Description

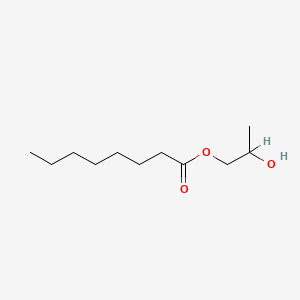

2-Hydroxypropyl octanoate is a chemical compound with the molecular formula C11H22O3 . It has an average mass of 202.291 Da and a monoisotopic mass of 202.156891 Da . It belongs to the class of organic compounds known as fatty acid esters .

Molecular Structure Analysis

2-Hydroxypropyl octanoate contains a total of 35 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

2-Hydroxypropyl octanoate has a density of 1.0±0.1 g/cm3, a boiling point of 298.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 62.5±6.0 kJ/mol and a flash point of 117.3±12.6 °C . The compound has a molar refractivity of 56.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 211.5±3.0 cm3 .

Scientific Research Applications

Drug Delivery Systems

2-Hydroxypropyl octanoate: has been utilized in the synthesis of hydrogels for sustained drug delivery applications . These hydrogels are designed to release drugs in a controlled manner, which is particularly beneficial for chemotherapy drugs like 5-fluorouracil . The hydrogels exhibit properties such as mucoadhesion and antioxidant activity, making them suitable for gastrointestinal tract applications .

Pharmaceutical Polymers

In pharmaceuticals, 2-Hydroxypropyl octanoate derivatives are part of polymers used in controlled drug release systems . These systems aim to maintain plasma concentration within the therapeutic range, reducing dosing frequency and minimizing side effects. The compound’s role in these polymers highlights its importance in enhancing the efficacy of oral drug delivery systems .

Materials Science

The compound’s derivatives are valuable in materials science , particularly in the modification of polysaccharides to develop new materials . These materials can have applications ranging from biodegradable packaging to high-performance composites , showcasing the versatility of 2-Hydroxypropyl octanoate in material engineering .

Chemical Research

2-Hydroxypropyl octanoate: is recognized for its diverse applications in chemical research, where it’s used in studies that span from pharmaceuticals to materials science . Its unique properties make it a valuable compound for various scientific investigations, demonstrating its broad utility in research settings.

Cancer Treatment

In the context of cancer treatment, polymers containing 2-Hydroxypropyl octanoate have been explored for their potential in sustained drug delivery . These polymers can enhance the therapeutic potential of anticancer drugs by ensuring a consistent and localized release, which is crucial for effective chemotherapy .

Biochemistry

Within biochemistry, 2-Hydroxypropyl octanoate is part of the human exposome and has been identified in human blood . Its presence is indicative of exposure to this compound or its derivatives, suggesting its relevance in studies related to human metabolism and environmental exposure .

Mechanism of Action

Target of Action

2-Hydroxypropyl octanoate is a fatty acid ester . Fatty acid esters are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.

Mode of Action

They can also be incorporated into cell membranes, affecting their fluidity and permeability .

Biochemical Pathways

Fatty acid esters can participate in various biochemical processes, including lipid metabolism and signal transduction .

Pharmacokinetics

Fatty acid esters are generally lipophilic, which can influence their absorption and distribution in the body .

Result of Action

Fatty acid esters can affect cell function by altering membrane properties or modulating signal transduction pathways .

Action Environment

The action of 2-Hydroxypropyl octanoate can be influenced by various environmental factors. For example, the presence of other lipids can affect the absorption and distribution of this compound. Additionally, factors such as pH and temperature can influence its stability and efficacy .

properties

IUPAC Name |

2-hydroxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-11(13)14-9-10(2)12/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHURQMJLARIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881007 | |

| Record name | 2-Hydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23794-30-1, 31565-12-5, 68332-79-6 | |

| Record name | Propylene glycol 1-caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023794301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monocaprylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol mono and dicaprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068332796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, ester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL 1-CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL885HYH94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxireno[h]quinoline](/img/structure/B562124.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)